molecular formula C7H8N4O4 B2664360 N-(4-hydroxy-6-methyl-5-nitropyrimidin-2-yl)acetamide CAS No. 299916-90-8

N-(4-hydroxy-6-methyl-5-nitropyrimidin-2-yl)acetamide

Cat. No.: B2664360
CAS No.: 299916-90-8
M. Wt: 212.165
InChI Key: FTUUKELCLGAATN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-hydroxy-6-methyl-5-nitropyrimidin-2-yl)acetamide is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a hydroxy group at position 4, a methyl group at position 6, and a nitro group at position 5 on the pyrimidine ring, with an acetamide group attached at position 2. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxy-6-methyl-5-nitropyrimidin-2-yl)acetamide typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-amino-6-methyl-5-nitropyrimidin-4-one with acetic anhydride under reflux conditions. The reaction is carried out by heating the mixture for a specified period, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-hydroxy-6-methyl-5-nitropyrimidin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group at position 4 can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group at position 5 can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

N-(4-hydroxy-6-methyl-5-nitropyrimidin-2-yl)acetamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-6-methyl-5-nitropyrimidin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of key enzymes involved in metabolic pathways, thereby modulating biological processes. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides, leading to antiproliferative effects . The presence of functional groups such as the nitro and hydroxy groups allows for specific interactions with target proteins, enhancing its biological activity.

Comparison with Similar Compounds

N-(4-hydroxy-6-methyl-5-nitropyrimidin-2-yl)acetamide can be compared with other pyrimidine derivatives such as:

    2-aminopyrimidin-4-one: Known for its antiviral and antitumor activities.

    5-fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.

    Cytosine: A nucleobase found in DNA and RNA, essential for genetic information storage and transfer.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy, methyl, nitro, and acetamide groups allows for versatile reactivity and potential therapeutic applications.

Properties

IUPAC Name

N-(4-methyl-5-nitro-6-oxo-1H-pyrimidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O4/c1-3-5(11(14)15)6(13)10-7(8-3)9-4(2)12/h1-2H3,(H2,8,9,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUUKELCLGAATN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)NC(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.